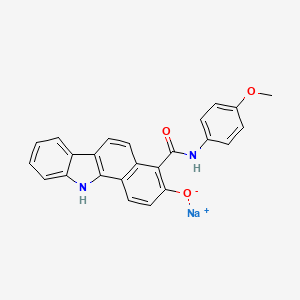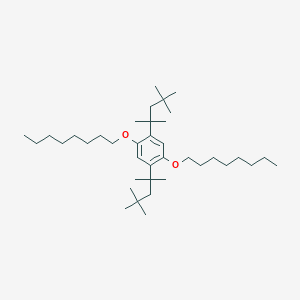
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-YL)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene is an organic compound with a complex structure It is characterized by the presence of two octyloxy groups and two 2,4,4-trimethylpentan-2-yl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene typically involves multiple steps. One common method includes the alkylation of a benzene derivative with octyloxy and 2,4,4-trimethylpentan-2-yl groups. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and coatings due to its chemical stability and unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene involves its interaction with specific molecular targets. The pathways involved may include binding to receptors or enzymes, leading to changes in biological activity. Detailed studies are required to elucidate the exact mechanisms and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(decyloxy)-2-methyl-5-(2,4,4-trimethylpentan-2-yl)benzene
- 1,4-Bis(octyloxy)-2,5-dimethylbenzene
Uniqueness
1,4-Bis(octyloxy)-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
72047-07-5 |
|---|---|
Formule moléculaire |
C38H70O2 |
Poids moléculaire |
559.0 g/mol |
Nom IUPAC |
1,4-dioctoxy-2,5-bis(2,4,4-trimethylpentan-2-yl)benzene |
InChI |
InChI=1S/C38H70O2/c1-13-15-17-19-21-23-25-39-33-27-32(38(11,12)30-36(6,7)8)34(40-26-24-22-20-18-16-14-2)28-31(33)37(9,10)29-35(3,4)5/h27-28H,13-26,29-30H2,1-12H3 |
Clé InChI |
VHRGFQBZOWVSPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC(=C(C=C1C(C)(C)CC(C)(C)C)OCCCCCCCC)C(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



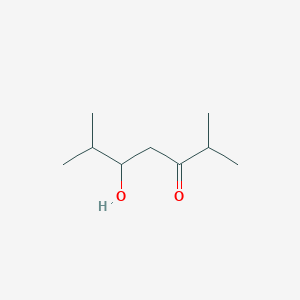
![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)
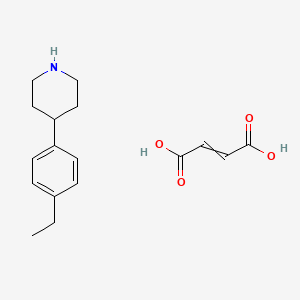
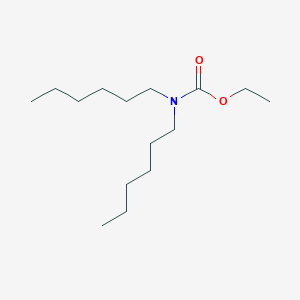
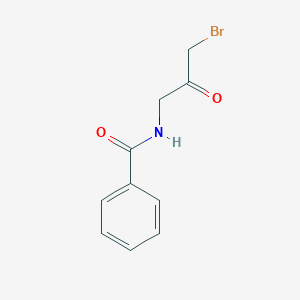
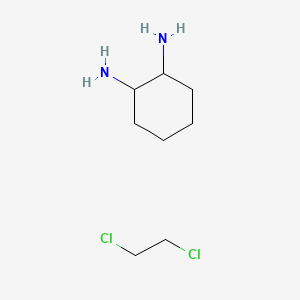
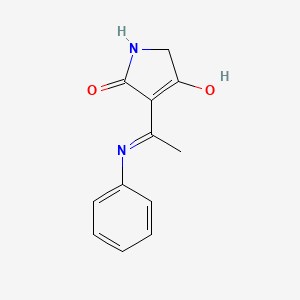
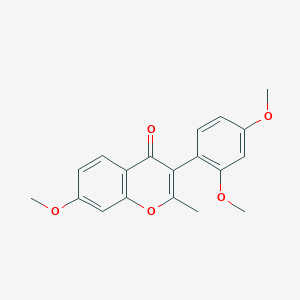
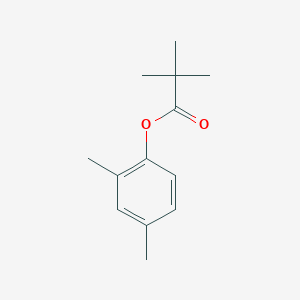
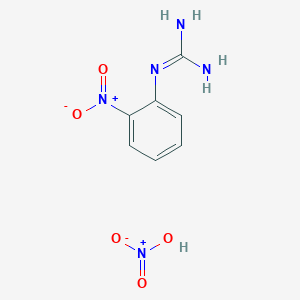

![2,3,3,3-Tetrachloro-2-[(oxo-lambda~4~-sulfanylidene)amino]propanenitrile](/img/structure/B14471374.png)
